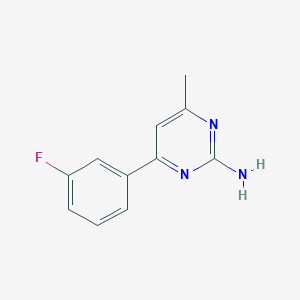

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and acetylacetone.

Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with acetylacetone under acidic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Key Observations :

- Acylation proceeds efficiently due to the amine’s nucleophilicity and steric accessibility.

- Sulfonylation exhibits moderate yields, influenced by steric hindrance from the 3-fluorophenyl group .

Cross-Coupling Reactions

The pyrimidine ring’s halogenated derivatives (e.g., 4-chloro analogs) are intermediates for cross-coupling reactions.

Mechanistic Insights :

- The 2-amino group facilitates oxidative addition in palladium-catalyzed reactions .

- Electron-deficient aryl halides enhance coupling efficiency with electron-rich partners .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives.

Structural Impact :

Oxidation and Functionalization

The methyl group at position 6 undergoes oxidation to carboxylic acid under strong conditions.

Challenges :

Biological Activity Correlations

Derivatives of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine exhibit structure-dependent bioactivity:

Trends :

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to new drug candidates with enhanced therapeutic properties. The presence of the fluorine atom increases lipophilicity and metabolic stability, which are important for drug design .

Research has demonstrated that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

- Mechanism of Action : The compound is known to inhibit specific enzymes and receptors involved in cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells. Studies have shown that it can significantly reduce the growth of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells, with reported IC50 values ranging from 0.01 µM to 0.46 µM .

Antimicrobial Activity

- Bacterial Inhibition : Derivatives of this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics or treatments for resistant bacterial infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction, demonstrating its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against multiple bacterial strains. The findings revealed significant antibacterial activity, suggesting that modifications to the structure could lead to effective new antibiotics targeting resistant strains .

Mécanisme D'action

The mechanism of action of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrimidine ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-Fluorophenyl)-2-aminopyrimidine: Similar structure but lacks the methyl group at the 6-position.

6-Methyl-2-aminopyrimidine: Similar structure but lacks the fluorophenyl group at the 4-position.

4-Phenyl-6-methylpyrimidin-2-amine: Similar structure but lacks the fluorine atom on the phenyl ring.

Uniqueness

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is unique due to the presence of both the fluorophenyl group and the methyl group, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity.

Activité Biologique

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring with a fluorophenyl substituent and a methyl group, which may influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and biological activity by improving membrane permeability.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial and fungal strains. For example, preliminary studies suggest that this compound could act against pathogens by interfering with key enzymatic pathways involved in cell wall synthesis.

Anticancer Potential

Several studies have explored the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have shown to activate apoptosis-related genes such as p53 and Bax in myeloma and leukemia cell lines, indicating a promising avenue for cancer therapy .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial effects may stem from inhibiting bacterial enzymes crucial for cell wall integrity, while its anticancer effects could be linked to the induction of apoptosis through mitochondrial pathways .

Case Studies

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRZVZBNXXMLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618741 | |

| Record name | 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-42-1 | |

| Record name | 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.